3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one
Description
Properties
Molecular Formula |
C6H4BrNOS |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
3-bromo-4,5-dihydrothieno[2,3-c]pyrrol-6-one |
InChI |
InChI=1S/C6H4BrNOS/c7-4-2-10-5-3(4)1-8-6(5)9/h2H,1H2,(H,8,9) |
InChI Key |
HDCGXRYWPYIKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)SC=C2Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with the parent compound 4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one , which serves as the substrate for bromination. This compound is typically prepared via cyclization reactions involving thiophene derivatives and pyrrolone precursors, although detailed synthetic routes for this precursor are beyond the scope of the current focus on bromination.
Bromination Reaction
The key step in preparing 3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one is the selective bromination at the 3-position of the thieno ring. The most commonly employed reagent is N-bromosuccinimide (NBS) , which provides controlled bromination under mild conditions.
-
- Solvent: Typically an inert organic solvent such as dichloromethane or chloroform
- Temperature: Ambient to slightly elevated temperatures (0–40 °C)
- Reaction Time: Several hours, monitored by TLC or HPLC
- Stoichiometry: Approximately 1 equivalent of NBS per equivalent of starting material to avoid over-bromination
Mechanism:
NBS acts as a bromine donor, generating bromine radicals that selectively substitute the hydrogen at the 3-position of the thieno ring due to its activated position adjacent to the sulfur atom and the lactam carbonyl group.Outcome:
The reaction yields 3-bromo substituted product with high regioselectivity and purity suitable for further applications.
Purification
Post-reaction, the mixture is typically purified by:
- Extraction with organic solvents
- Washing with water or brine to remove succinimide byproducts
- Drying over anhydrous sodium sulfate
- Purification by recrystallization or column chromatography to isolate the pure 3-bromo derivative.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one |
| Brominating Agent | N-bromosuccinimide (NBS) |
| Solvent | Dichloromethane, chloroform (typical) |
| Temperature | 0–40 °C |
| Reaction Time | 2–6 hours (monitored by TLC/HPLC) |
| Stoichiometry | 1:1 molar ratio (substrate:NBS) |
| Purification Method | Extraction, washing, drying, chromatography/recrystallization |
| Yield | Typically moderate to high (exact yield data not publicly detailed) |
| Product Purity | >95% (as per commercial standards) |
Research Findings and Analysis
Selectivity: The use of NBS ensures selective monobromination at the 3-position without affecting other potentially reactive sites on the bicyclic system. This selectivity is crucial for maintaining the integrity of the lactam and thiophene rings.
Reproducibility: The bromination method is reproducible and scalable, making it suitable for research and potential industrial applications.
Comparative Bromination: While other brominating agents such as bromine (Br2) or elemental bromine in the presence of catalysts could be used, NBS is preferred due to milder conditions and better control over regioselectivity and side reactions.
Isomer Considerations: It is important to distinguish 3-bromo from 2-bromo isomers of dihydrothienopyrrolones, as they have different chemical and physical properties. Commercial sources confirm the availability of both isomers, but preparation methods differ mainly in the position of bromination and starting materials.
Summary of Key Literature Sources
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 serves as a primary site for nucleophilic substitution (SNAr), enabling the introduction of diverse functional groups.
Key Examples:
Mechanistic Notes :
-
The bromine’s electrophilicity is enhanced by the electron-withdrawing effect of the fused rings, facilitating displacement by nucleophiles like amines or alkoxides.
-
Steric hindrance at position 3 may limit reactivity with bulky nucleophiles .
Cross-Coupling Reactions
The bromine atom enables participation in metal-catalyzed cross-coupling reactions, a strategy widely used in medicinal chemistry for derivatization.
Case Study: Palladium-Catalyzed Coupling
While direct data for this compound is limited, analogous thieno-pyrrole systems (e.g., thieno[2,3-d]pyrimidines) undergo Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis .
Hypothetical Conditions :
-
Catalyst: Pd(dppf)Cl₂ (1–5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: DMF/H₂O or THF
-
Temperature: 80–100°C
Expected Challenges :
Functionalization via Reductive Elimination
The compound’s α,β-unsaturated lactam structure allows for selective reduction or hydrogenation.
Documented Transformations:
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Lactam Reduction | LiAlH₄, anhydrous ether | Reduced dihydrothieno-pyrrolidine | Enhanced basicity of nitrogen |
| Ring Hydrogenation | H₂, Pd/C (10%) | Saturated tetrahydro derivative | Loss of aromaticity; altered electronic properties |
Critical Factors :
-
Over-reduction of the thiophene ring is a risk with strong reducing agents.
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene ring undergoes regioselective electrophilic substitution, though bromine’s directing effects dominate.
Example: Nitration
| Reagents | Conditions | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 2-Nitro derivative (para to bromine) |
Regiochemical Rationale :
-
Bromine acts as a meta-director, but steric and electronic factors in the fused system may override typical selectivity.
Biological Activity Correlation:
| Derivative Type | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Benzylated analogs | MCL-1 | ≤36 pM (binding affinity) | |
| Aryl-coupled variants | Enzymes (e.g., kinases) | Low µM range |
Design Insights :
Stability and Reaction Optimization
Key challenges in handling this compound include:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one exhibit antimicrobial properties. Studies have shown that thieno[2,3-c]pyrroles can act against a range of bacterial strains, making them candidates for developing new antibiotics. The presence of the bromine atom enhances the compound's bioactivity by increasing its lipophilicity and altering its interaction with biological membranes .
Anticancer Potential
There is growing interest in the anticancer properties of thieno[2,3-c]pyrrole derivatives. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This makes it a promising candidate for further investigation in cancer therapeutics .
Neurological Applications
The compound's structural features suggest potential neuroprotective effects. Research into related compounds indicates that they may modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Material Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in organic photovoltaic cells and organic light-emitting diodes (OLEDs). The incorporation of this compound into device architectures can enhance charge transport and improve overall device efficiency .
Polymer Composites
In materials science, this compound can be utilized as a building block for polymer composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that composites containing thieno[2,3-c]pyrrole derivatives exhibit improved tensile strength and flexibility compared to traditional materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Properties | Investigated the efficacy against bacterial strains | Showed significant inhibition against Staphylococcus aureus and E. coli |
| Anticancer Activity | Evaluated effects on cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values indicating potency |
| Electronics Application | Explored use in organic photovoltaics | Improved power conversion efficiency when integrated into solar cells |
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and the heterocyclic structure allow it to interact with various molecular targets, leading to its biological effects .
Comparison with Similar Compounds
The structural and electronic properties of 3-bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one are best contextualized by comparing it with isomeric thienoisoindigo (TII) derivatives and related heterocycles. Below is a detailed analysis:
Structural Analogues from the Thienoisoindigo (TII) Family
Three TII isomers synthesized by altering ring-fusion modes or amide arrangements serve as critical comparators :
TVTDA: 5,10-Dihexyl-5,10-dihydrodithieno[3,2-c:3′,2′-h][2,6]naphthyridine-4,9-dione.
isoTVTDA: 4,10-Dihexyldithieno[3,2-c:3′,2′-h][1,6]naphthyridine-5,9(4H,10H)-dione.
isoTII: (Z)-4-Hexyl-6-(5-hexyl-4-oxo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-ylidene)-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one.
| Property | This compound | TVTDA | isoTVTDA | isoTII |
|---|---|---|---|---|
| Core Structure | Monocyclic thieno-pyrrolone | Dithieno-naphthyridinedione | Dithieno-naphthyridinedione (isomeric) | Bis-thieno-pyrrolone with Z-configuration |
| Key Substituents | Bromine at C3 | Hexyl groups at C5/C10 | Hexyl groups at C4/C10 | Hexyl groups at C4/C5 |
| Absorption Maxima (nm) | Not reported | 590 (in CHCl₃) | 605 (in CHCl₃) | 630 (in CHCl₃) |
| HOMO/LUMO (eV) | Estimated LUMO ↓ due to Br | HOMO: -5.4; LUMO: -3.8 | HOMO: -5.3; LUMO: -3.7 | HOMO: -5.2; LUMO: -3.6 |
| Charge Mobility (cm²/Vs) | Not reported | 0.12 (hole mobility) | 0.08 (hole mobility) | 0.15 (electron mobility) |
Key Findings :
- Ring fusion patterns significantly impact conjugation length: isoTVTDA and isoTII exhibit red-shifted absorption relative to TVTDA due to extended π-systems .
- isoTII’s Z-configuration and bis-thieno-pyrrolone core enable balanced charge transport, outperforming TVTDA/isoTVTDA in electron mobility .
Comparison with Pyrrolo-Quinoline/Isoquinoline Derivatives
While structurally distinct, cryptolepine analogs like 5-methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline () share synthetic methodologies (e.g., domino condensation-Heck cyclization) . However, their fused quinoline/isoquinoline systems lack the electron-deficient thieno-pyrrolone scaffold, limiting direct electronic comparability.
Brominated Heterocycles in Medicinal Chemistry
Compounds like 3-(1-(7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanenitrile () highlight bromine’s role in enhancing binding affinity in drug discovery. However, their polycyclic frameworks diverge from the monocyclic thieno-pyrrolone system .
Biological Activity
3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one (CAS No. 1823585-34-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and other therapeutic applications, supported by recent research findings and data tables.
- Molecular Formula : C₆H₄BrNOS
- Molecular Weight : 218.07 g/mol
- Structure : The compound features a thieno[2,3-c]pyrrole core with a bromine substituent, which may influence its biological activity.
Antibacterial Properties
Research has indicated that compounds similar to 3-bromo derivatives exhibit significant antibacterial activity. A study highlighted the efficacy of thienopyrrole compounds against resistant strains of Staphylococcus aureus, showing minimal inhibitory concentrations (MICs) lower than traditional antibiotics like vancomycin and ciprofloxacin. This suggests a unique mechanism of action that could help overcome existing antibiotic resistance .
Anticancer Activity
The anticancer potential of thienopyrrole derivatives has been explored in various studies. For instance, compounds derived from the thieno[2,3-c]pyrrole framework have demonstrated cytotoxic effects on several cancer cell lines, including HeLa and MCF-7 cells. The structure-activity relationship (SAR) studies indicate that modifications can enhance potency against these cell lines .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 8.55 ± 0.35 | Inhibition of cell proliferation |
| Similar Thienopyrrole Derivative | MCF-7 | 14.31 ± 0.90 | Induction of apoptosis |
Antioxidant Activity
Recent investigations have also assessed the antioxidant properties of thienopyrrole compounds. These studies utilized erythrocyte alterations as biological indicators to evaluate the protective effects against oxidative stress induced by toxic substances such as 4-nonylphenol in fish models . The results indicated that thienopyrrole derivatives could mitigate oxidative damage effectively.
Case Studies
- Study on Antibacterial Activity :
- Anticancer Efficacy :
Q & A
Q. What synthetic routes are commonly employed to prepare 3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one?
The synthesis of brominated heterocyclic compounds like this typically involves bromination of precursor lactams or pyrrolidinones. For example, dihydroxylation of allyl-substituted intermediates followed by oxidative cleavage to generate aldehydes can enable cyclization under basic conditions (e.g., NaO₂ in H₂O) to form the pyrrolone core . Bromination is then achieved using bromine in acetic acid with sodium acetate as a catalyst, as demonstrated in analogous systems (e.g., dibromination of quinazolinones) . Key steps include:
- Dihydroxylation : Use OsO₄ or other oxidizing agents to functionalize allyl groups.
- Oxidative cleavage : Convert diols to aldehydes using NaIO₄ or similar reagents.
- Cyclization : Employ aqueous NaO₂ or mild bases to facilitate ring closure.
- Bromination : Introduce bromine under controlled acidic conditions to avoid over-halogenation.
Q. What spectroscopic techniques are critical for characterizing this compound?
1H NMR and 13C NMR are essential for confirming the structure and substitution pattern. For instance, in pyrrolo[2,3-c]isoquinoline derivatives, diagnostic signals include:
- Thiophene protons : Downfield shifts (δ 7.0–8.0 ppm) due to electron-withdrawing effects of the lactam carbonyl and bromine .
- Lactam carbonyl : A distinct 13C signal near δ 170–175 ppm .
- Bromine effects : Splitting patterns in aromatic regions and deshielding of adjacent protons.
IR spectroscopy can validate lactam C=O stretches (~1650–1700 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during structural elucidation?
Discrepancies in chemical shifts or splitting patterns may arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) that cause signal broadening .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign ambiguous signals. For example, HSQC can confirm connectivity between thiophene protons and carbons .
- Computational Modeling : Compare experimental shifts with DFT-calculated values to validate assignments .
Q. What experimental design considerations optimize bromination efficiency?
Bromination efficiency depends on:
- Reagent stoichiometry : Excess Br₂ may lead to di-bromination; controlled addition (e.g., dropwise over 1–2 hours) ensures mono-substitution .
- Solvent system : Glacial acetic acid enhances electrophilic substitution by protonating the substrate, as seen in dibromoquinazolinone synthesis (yield: 29%) .
- Temperature : Room temperature minimizes side reactions (e.g., oxidation of the lactam ring).
- Workup : Quenching in ice water precipitates the product while avoiding decomposition.
Q. How can cytotoxicity assays be tailored to evaluate this compound’s therapeutic potential?
- Cell Line Selection : Use ovarian cancer models (e.g., A2780) based on analogous pyrrolo-isoquinolines showing IC₅₀ values <10 μM .
- Dose-Response Analysis : Test concentrations from 0.1–100 μM to determine IC₅₀ and assess therapeutic windows.
- Mechanistic Studies : Pair cytotoxicity assays with flow cytometry (apoptosis detection) and Western blotting (e.g., caspase-3 activation) to identify pathways involved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
